1,6-Dihydroxy-2-chlorophenazine: A Technical Overview of its Discovery, Origin, and Biological Activity
1,6-Dihydroxy-2-chlorophenazine: A Technical Overview of its Discovery, Origin, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,6-Dihydroxy-2-chlorophenazine is a chlorinated phenazine (B1670421) antibiotic with notable antifungal properties. This document provides a comprehensive technical guide on its discovery, microbial origin, and available data regarding its biological activity. Due to the inaccessibility of the full text of the original discovery publication, specific quantitative data and detailed experimental protocols are based on established methods for similar phenazine compounds produced by actinomycetes. This guide synthesizes the available information to support further research and development efforts.
Discovery and Origin
1,6-Dihydroxy-2-chlorophenazine was first identified as a novel, chlorine-containing phenazine antibiotic from the fermentation broth of an unusual member of the genus Streptosporangium.[1][2] Its discovery was part of the purification of a solvent-extractable antibiotic complex, which also yielded the known compound, 1,6-dihydroxyphenazine.[1][2] The producing organism is an actinomycete, a group of bacteria well-known for their ability to produce a wide array of secondary metabolites with diverse biological activities.
Biosynthesis
The biosynthesis of phenazine antibiotics in bacteria, including Streptosporangium, originates from the shikimic acid pathway. The core phenazine structure is derived from chorismic acid. While the specific biosynthetic gene cluster for 1,6-dihydroxy-2-chlorophenazine has not been detailed in the available literature, the general pathway for phenazine biosynthesis provides a strong hypothetical framework. The chlorination step is likely catalyzed by a halogenase enzyme, a common feature in the biosynthesis of halogenated natural products in actinomycetes.
Antifungal Activity and Mechanism of Action
1,6-Dihydroxy-2-chlorophenazine exhibits broad-spectrum antifungal activity in vitro against dermatophytes and Candida species.[1][2]
Quantitative Data
Disclaimer: The full text of the original publication detailing the specific minimum inhibitory concentrations (MICs) for 1,6-Dihydroxy-2-chlorophenazine was not accessible. The following table presents representative MIC values for a related phenazine compound, phenazine-1-carboxamide (B1678076), to illustrate the potential potency of this class of antifungals.
| Fungal Species | Representative MIC Range (µg/mL) for Phenazine-1-carboxamide |
| Candida albicans | 32 - 64 |
| Cryptococcus neoformans | 32 - 64 |
| Aspergillus fumigatus | 32 - 64 |
| Fusarium oxysporum | 32 - 64 |
Data is for phenazine-1-carboxamide and is intended for illustrative purposes only.
Mechanism of Action
The precise mechanism of action for 1,6-dihydroxy-2-chlorophenazine has not been explicitly elucidated. However, the antifungal mechanism of other phenazine antibiotics, such as phenazine-1-carboxamide, is understood to involve the induction of oxidative stress. Phenazines are redox-active molecules that can undergo reduction by cellular reductases and subsequent auto-oxidation, leading to the generation of reactive oxygen species (ROS) like superoxide (B77818) and hydrogen peroxide. This increase in intracellular ROS can lead to widespread cellular damage, including:
-
Membrane Damage: Lipid peroxidation of the fungal cell membrane, leading to increased permeability and loss of cellular integrity.
-
Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential and inhibition of cellular respiration.
-
Apoptosis: Induction of programmed cell death pathways, characterized by DNA fragmentation and chromatin condensation.
Experimental Protocols
Disclaimer: The specific protocols for the fermentation of the Streptosporangium sp. and the isolation of 1,6-dihydroxy-2-chlorophenazine were not available in the accessible literature. The following are generalized protocols based on standard methods for the production and purification of phenazine antibiotics from actinomycetes.
Fermentation
-
Inoculum Preparation: A vegetative culture of the Streptosporangium sp. is prepared by inoculating a suitable seed medium (e.g., ISP2 broth) and incubating at 28°C for 48-72 hours on a rotary shaker.
-
Production Fermentation: A production medium (e.g., a complex medium containing glucose, yeast extract, and peptone) is inoculated with the seed culture. The fermentation is carried out in a fermenter with controlled temperature (e.g., 28°C), pH (e.g., 7.0), and aeration for 5-7 days.
-
Monitoring: The production of the antibiotic is monitored throughout the fermentation process using analytical techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Isolation and Purification
-
Extraction: The fermentation broth is harvested and the mycelium is separated by centrifugation or filtration. The supernatant is then extracted with an organic solvent such as ethyl acetate.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatography: The crude extract is subjected to column chromatography on a stationary phase such as alumina or silica (B1680970) gel. The column is eluted with a gradient of solvents of increasing polarity to separate the components of the extract.
-
Purification: Fractions containing 1,6-dihydroxy-2-chlorophenazine are identified by TLC or HPLC and pooled. Further purification can be achieved by recrystallization or preparative HPLC to obtain the pure compound.
Conclusion
1,6-Dihydroxy-2-chlorophenazine is a promising antifungal agent of natural origin. Its discovery from a Streptosporangium species highlights the continued potential of actinomycetes as a source of novel bioactive compounds. While the available information provides a solid foundation for understanding its origin and general biological activity, further research is needed to fully characterize this molecule. The lack of access to the original full publication limits a detailed understanding of its specific antifungal potency and the optimal conditions for its production. Future work should focus on re-isolating the producing organism or a similar strain to obtain sufficient quantities of 1,6-dihydroxy-2-chlorophenazine for detailed spectroscopic analysis, determination of its precise antifungal spectrum and MIC values, and elucidation of its specific mechanism of action. These steps will be crucial for evaluating its potential as a lead compound for the development of new antifungal therapies.
References
- 1. A novel phenazine antifungal antibiotic, 1,6-dihydroxy-2-chlorophenazine. Fermentation, isolation, structure and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A NOVEL PHENAZINE ANTIFUNGAL ANTIBIOTIC, 1, 6-DIHYDROXY-2-CHLOROPHENAZINE FERMENTATION, ISOLATION, STRUCTURE AND BIOLOGICAL PROPERTIES [jstage.jst.go.jp]
